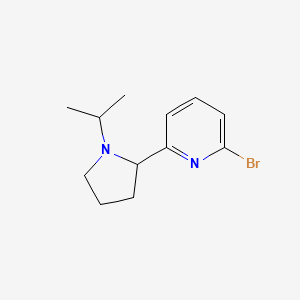
2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine” were not found, similar compounds like 2-Bromopyridine have been used as reactants in Negishi cross-coupling reactions with aryl halides catalyzed by palladium . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Aplicaciones Científicas De Investigación
Antibacterial Activity
2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine, obtained from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, has been used as a substrate in the synthesis of new cyanopyridine derivatives. These derivatives have been evaluated for their antimicrobial activity against a variety of aerobic and anaerobic bacteria, showing minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. Certain derivatives were identified as particularly active compounds (Bogdanowicz et al., 2013).
Kinetics of Substitution Reactions and Biological Studies
The reactions of 2-bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine derivatives with RuCl3·3H2O have led to the formation of metal complexes. These complexes have been studied for their kinetics of substitution reactions with thiourea and minimal cytotoxic activity against the HeLa cell line, aligning with molecular docking experiments that indicated weaker DNA binding affinities (Omondi et al., 2018).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of a compound closely related to 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine has been analyzed using single crystal X-ray diffraction. This analysis focused on the compound's molecular geometry in the solid state and the intermolecular hydrogen bonding and π-π interactions present in the crystal packing (Rodi et al., 2013).
Synthesis of Metal Complexes and Catalytic Activity
The synthesis of metal complexes involving 2-bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine derivatives with NiCl2 and NiBr2 has been explored. These complexes were characterized using various methods and showed active catalysis in ethylene oligomerization reactions, producing mainly butenes. The study also noted the influence of complex structure, co-catalyst type, solvent, and reaction conditions on the catalytic behavior of these pre-catalysts (Nyamato et al., 2016).
Propiedades
IUPAC Name |
2-bromo-6-(1-propan-2-ylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-12(13)14-10/h3,5,7,9,11H,4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSVAYIGOCRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



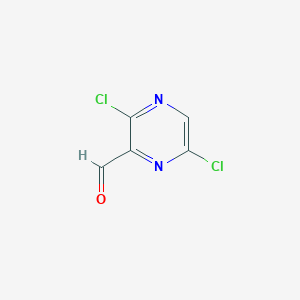



![4-Chloro-8-methoxypyrido[3,4-d]pyrimidine](/img/structure/B1399301.png)
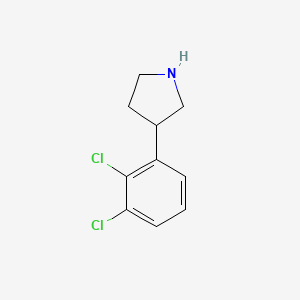

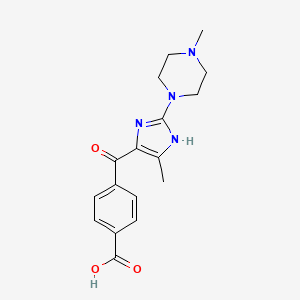

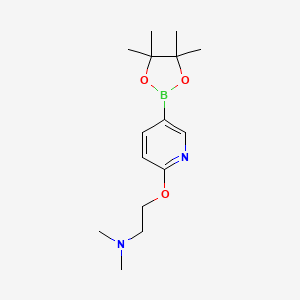
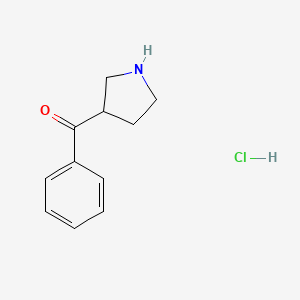
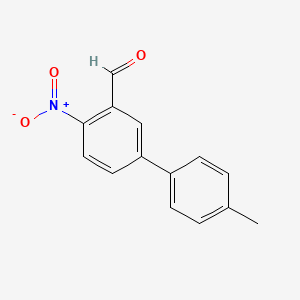

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)